molecular formula C5H7NO B3052634 2-Formylbutanenitrile CAS No. 43024-14-2

2-Formylbutanenitrile

Cat. No.: B3052634
CAS No.: 43024-14-2
M. Wt: 97.12 g/mol
InChI Key: CWNRYVQFAMHXLM-UHFFFAOYSA-N
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Description

2-Formylbutanenitrile is an organic compound with the molecular formula C5H7NO It is a nitrile derivative, characterized by the presence of both an aldehyde group (-CHO) and a nitrile group (-CN) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Formylbutanenitrile undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen with a catalyst.

    Substitution: Sodium or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides, carboxylic acids.

Scientific Research Applications

2-Formylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formylbutanenitrile involves its reactivity due to the presence of both the aldehyde and nitrile groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

2-Formylbutanenitrile can be compared with other nitrile compounds such as:

Uniqueness: The presence of both an aldehyde and a nitrile group in this compound makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

IUPAC Name

2-formylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(3-6)4-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRYVQFAMHXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624291
Record name 2-Formylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-14-2
Record name 2-Formylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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